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Compound of Interest

Compound Name: 4-(Oxetan-3-YL)aniline

Cat. No.: B572106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a

common synthetic pathway for the versatile building block, 4-(Oxetan-3-yl)aniline (CAS No:

1221819-62-0). Due to the limited availability of publicly accessible, experimentally-derived

spectra for this specific compound, this document presents predicted data based on the

analysis of its constituent chemical moieties and related structures. Detailed, standardized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory

setting.

Chemical Structure and Properties
IUPAC Name: 4-(Oxetan-3-yl)aniline

CAS Number: 1221819-62-0[1][2][3][4]

Molecular Formula: C₉H₁₁NO[2][4]

Molecular Weight: 149.19 g/mol [2][3]

Predicted Spectroscopic Data
The following tables summarize the expected spectral data for 4-(Oxetan-3-yl)aniline. These

predictions are derived from established chemical shift and absorption frequency ranges for
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aniline and oxetane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.15 d, J ≈ 8.5 Hz 2H Ar-H (ortho to -NH₂)

~ 6.70 d, J ≈ 8.5 Hz 2H
Ar-H (ortho to

oxetane)

~ 4.90 t, J ≈ 6.5 Hz 2H
Oxetane -CH₂-

(adjacent to O)

~ 4.65 t, J ≈ 6.5 Hz 2H
Oxetane -CH₂-

(adjacent to Ar)

~ 3.90 p, J ≈ 6.5 Hz 1H Oxetane -CH-

~ 3.75 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 145.0 Ar-C (-NH₂)

~ 135.0 Ar-C (ipso-oxetane)

~ 129.0 Ar-CH (ortho to oxetane)

~ 115.5 Ar-CH (ortho to -NH₂)

~ 72.0 Oxetane -CH₂-

~ 38.0 Oxetane -CH-

Infrared (IR) Spectroscopy
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Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3450 - 3350 Strong, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

~ 3050 Medium Aromatic C-H stretch

~ 2950 Medium Aliphatic C-H stretch

~ 1620 Strong N-H bend (scissoring)

~ 1520 Strong Aromatic C=C stretch

~ 1250 Strong Aromatic C-N stretch

~ 980 Strong Oxetane C-O-C stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

149 100 [M]⁺ (Molecular Ion)

120 60
[M - C₂H₅]⁺ (Loss of ethene

from oxetane)

92 80 [C₆H₄NH₂]⁺ (Aniline fragment)

Experimental Protocols
The following are standard procedures for the spectroscopic analysis of an aniline derivative

such as 4-(Oxetan-3-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of 4-(Oxetan-3-yl)aniline in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

For ¹³C NMR, prepare a more concentrated solution of 20-50 mg in 0.6 mL of the chosen

deuterated solvent.

Instrumentation:

Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

Data Acquisition:

Acquire spectra at room temperature.

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2

seconds.

For ¹³C NMR, use a 90° pulse angle with proton decoupling and a relaxation delay of 2-5

seconds.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the signals in the ¹H NMR spectrum and identify spin-spin coupling patterns to

aid in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the

solid sample directly onto the ATR crystal.
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Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately

100 mg of dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation:

Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Scan the sample over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent

such as methanol or acetonitrile.

Instrumentation:

Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization

- EI, or Electrospray Ionization - ESI). The choice of ionization will depend on the desired

information (fragmentation or molecular ion).

Data Acquisition:
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Introduce the sample into the ion source. For ESI, this is typically done via direct infusion

or coupled with liquid chromatography. For EI, a direct insertion probe may be used for

solid samples.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

Analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthetic Workflow
A common and efficient method for the synthesis of 4-(Oxetan-3-yl)aniline is the reductive

amination of oxetan-3-one with aniline.[1] This process involves the formation of an

intermediate imine, which is then reduced to the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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